molecular formula C27H24N2O4 B3527395 [4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-tert-butylbenzoate

[4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-tert-butylbenzoate

Cat. No.: B3527395
M. Wt: 440.5 g/mol
InChI Key: MDSONVLEFKVVKU-HAVVHWLPSA-N
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Description

[4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-tert-butylbenzoate: is a complex organic compound characterized by its unique structure, which includes a pyrazolidinylidene moiety and a tert-butylbenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the condensation of 3,5-dioxo-1-phenylpyrazolidine with 4-formylphenyl 4-tert-butylbenzoate under basic conditions to form the desired product. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolidinylidene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazolidinylidene structure. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions, often using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: Alcohols or amines can be formed from the reduction of carbonyl groups.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability or specific optical characteristics.

Mechanism of Action

The mechanism by which [4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-tert-butylbenzoate exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The pyrazolidinylidene moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream biological effects.

Comparison with Similar Compounds

    [4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-methylbenzoate: Similar structure but with a methyl group instead of a tert-butyl group, leading to different physical and chemical properties.

    [4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-ethylbenzoate: Another analog with an ethyl group, which may affect its reactivity and interaction with biological targets.

Uniqueness: The presence of the tert-butyl group in [4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-tert-butylbenzoate imparts unique steric and electronic properties, influencing its reactivity and interaction with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.

Properties

IUPAC Name

[4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-27(2,3)20-13-11-19(12-14-20)26(32)33-22-15-9-18(10-16-22)17-23-24(30)28-29(25(23)31)21-7-5-4-6-8-21/h4-17H,1-3H3,(H,28,30)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSONVLEFKVVKU-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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